molecular formula C18H28Se B14228395 [(Dodec-5-en-5-yl)selanyl]benzene CAS No. 525569-49-7

[(Dodec-5-en-5-yl)selanyl]benzene

Cat. No.: B14228395
CAS No.: 525569-49-7
M. Wt: 323.4 g/mol
InChI Key: BFEXPPGHGJKGHV-UHFFFAOYSA-N
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Description

[(Dodec-5-en-5-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a dodecenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dodec-5-en-5-yl)selanyl]benzene typically involves the reaction of dodecenyl halides with selenophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atom replaces the halide group on the dodecenyl chain. The reaction conditions often include:

    Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(Dodec-5-en-5-yl)selanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the selenium atom can yield selenides.

    Substitution: The dodecenyl group can undergo substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogens (e.g., bromine) or borane reagents

Major Products

    Oxidation: Selenoxides and selenones

    Reduction: Selenides

    Substitution: Halogenated or hydroborated dodecenyl derivatives

Scientific Research Applications

[(Dodec-5-en-5-yl)selanyl]benzene has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of [(Dodec-5-en-5-yl)selanyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, making it a valuable component in redox-active systems. The molecular targets and pathways involved include:

    Redox Enzymes: Interaction with enzymes that regulate oxidative stress.

    Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

[(Dodec-5-en-5-yl)selanyl]benzene can be compared with other organoselenium compounds, such as:

    Selenophenol: A simpler organoselenium compound with a phenyl group bonded to selenium.

    Diphenyl diselenide: A compound with two phenyl groups bonded to selenium atoms.

Uniqueness

This compound is unique due to its dodecenyl group, which imparts specific chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable compound for studying selenium chemistry.

Properties

CAS No.

525569-49-7

Molecular Formula

C18H28Se

Molecular Weight

323.4 g/mol

IUPAC Name

dodec-5-en-5-ylselanylbenzene

InChI

InChI=1S/C18H28Se/c1-3-5-7-8-10-14-17(13-6-4-2)19-18-15-11-9-12-16-18/h9,11-12,14-16H,3-8,10,13H2,1-2H3

InChI Key

BFEXPPGHGJKGHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCCC)[Se]C1=CC=CC=C1

Origin of Product

United States

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